({2-[(Diphenylphosphanyl)methyl]cyclohexyl}methyl)diphenylphosphane
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Overview
Description
({2-[(Diphenylphosphanyl)methyl]cyclohexyl}methyl)diphenylphosphane: is an organophosphorus compound that features two diphenylphosphanyl groups attached to a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[(Diphenylphosphanyl)methyl]cyclohexyl}methyl)diphenylphosphane typically involves the reaction of cyclohexylmethyl chloride with diphenylphosphine in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
({2-[(Diphenylphosphanyl)methyl]cyclohexyl}methyl)diphenylphosphane: undergoes several types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine groups act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the electrophile used but typically involve the replacement of a hydrogen atom on the phosphine group with the electrophile.
Scientific Research Applications
({2-[(Diphenylphosphanyl)methyl]cyclohexyl}methyl)diphenylphosphane: has several scientific research applications:
Catalysis: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of the metal center.
Material Science: The compound is explored for its potential in creating new materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Mechanism of Action
The mechanism by which ({2-[(Diphenylphosphanyl)methyl]cyclohexyl}methyl)diphenylphosphane exerts its effects largely depends on its role as a ligand in catalysis. The phosphine groups coordinate to a metal center, altering its electronic properties and facilitating various catalytic processes. The cyclohexyl group provides steric bulk, influencing the overall geometry and reactivity of the complex.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand, but lacks the cyclohexyl group.
1,2-Bis(diphenylphosphino)ethane (DPPE): Similar in having two phosphine groups but differs in the backbone structure.
Uniqueness
({2-[(Diphenylphosphanyl)methyl]cyclohexyl}methyl)diphenylphosphane: is unique due to the presence of the cyclohexyl group, which provides additional steric bulk and can influence the reactivity and selectivity of the metal center in catalytic applications.
Properties
IUPAC Name |
[2-(diphenylphosphanylmethyl)cyclohexyl]methyl-diphenylphosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34P2/c1-5-17-29(18-6-1)33(30-19-7-2-8-20-30)25-27-15-13-14-16-28(27)26-34(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-12,17-24,27-28H,13-16,25-26H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHMFQJEUXFZSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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